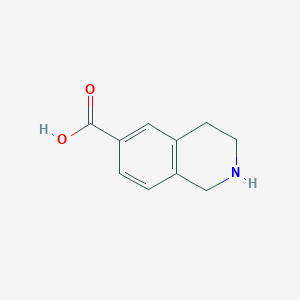

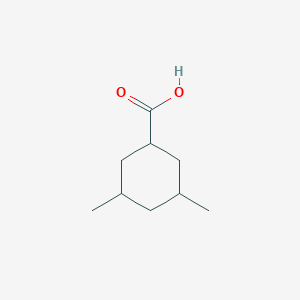

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one

Descripción general

Descripción

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one, also known as HMP, is a heterocyclic compound that is widely used in various scientific research applications. It is a versatile compound that can be used for synthesizing a wide range of compounds, and its properties make it an attractive choice for researchers. HMP has been used in various fields such as organic synthesis, medicinal chemistry, and biochemistry.

Aplicaciones Científicas De Investigación

Synthesis and Phytotoxic Activity

Researchers have explored the conversion of dehydroacetic acid into 4-hydroxy-6-methylpyridin-2(1H)-one, which was further reacted with aliphatic aldehydes to produce new compounds. These derivatives exhibited selective phytotoxic effects on dicotyledonous species, indicating their potential as lead structures for developing more active phytotoxic products. This suggests a promising avenue for agricultural research, particularly in weed management and the development of herbicides (Demuner et al., 2009).

Green Synthesis of Pyridone Derivatives

A green synthesis approach has been employed to create 3,3′-benzylidenebis derivatives of 4-hydroxy-6-methylpyridin-2(1H)-one using a multi-component reaction in an ionic liquid. This method highlights the environmental benefits of reducing volatile organic solvent use and the potential for reusing ionic liquids, offering a more sustainable pathway for synthesizing heterocyclic compounds, which could be beneficial for pharmaceutical and material science applications (Shi et al., 2008).

Fluorescence Probes Development

In another study, various synthetic routes were explored to create 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones and other related compounds. Among these, certain bicyclic pyridinone compounds exhibited fluorescence properties, suggesting their potential as fluorescence activity-based probes for biological pathway tracing. This application could be crucial for bioimaging and diagnostic purposes, contributing to advancements in medical research and molecular biology (Prior et al., 2014).

Coordination Chemistry and Self-Assembly

Research into 6-hydroxymethylpyridine-2-carboxaldehyde derivatives and their coordination with Cu(II) ions has provided insights into the control of self-assembly in molecular structures. The study demonstrated how terminal hydroxymethyl groups can influence metal coordination, leading to various supramolecular structures through hydrogen bonding and coordination interactions. These findings have implications for the design of molecular assemblies and materials with specific properties, useful in nanotechnology and materials science (Hutchinson et al., 2010).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various cellular components, including proteins and enzymes

Mode of Action

It’s known that many similar compounds interact with their targets by forming covalent bonds, altering the target’s structure and function . This can lead to changes in cellular processes, potentially leading to the desired therapeutic effects.

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys . The bioavailability of such compounds can be influenced by factors such as the route of administration, the presence of food in the stomach, and individual patient characteristics.

Result of Action

Similar compounds have been found to exert various effects at the molecular and cellular levels, including altering protein function, disrupting cellular processes, and inducing cell death . The specific effects of this compound would likely depend on its targets and mode of action.

Action Environment

The action, efficacy, and stability of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one can be influenced by various environmental factors. These may include the pH of the environment , the presence of other compounds, and the specific characteristics of the target cells or tissues. For example, the compound’s activity could be affected by the presence of certain enzymes or proteins, or by the lipid composition of cellular membranes. Its stability could be influenced by factors such as temperature, pH, and light exposure.

Análisis Bioquímico

Biochemical Properties

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one plays a crucial role in various biochemical reactions It interacts with several enzymes, proteins, and other biomoleculesThis enzyme is involved in the reduction of quinones to hydroquinones, which prevents the formation of reactive oxygen species . The nature of this interaction is primarily enzymatic, where this compound acts as a substrate for the enzyme.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate the p53 pathway, which plays a critical role in cell cycle regulation and apoptosis . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it binds to the active site of NAD(P)H:quinone oxidoreductase, leading to the reduction of quinones and prevention of oxidative stress . Furthermore, it can inhibit or activate other enzymes involved in cellular metabolism, thereby influencing metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing oxidative stress and improving cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism. For instance, it is a substrate for NAD(P)H:quinone oxidoreductase, which is involved in the reduction of quinones . This interaction affects metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within different cellular compartments . The compound is transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects.

Subcellular Localization

This compound is localized within specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, such as the mitochondria or nucleus . This subcellular localization is crucial for its role in cellular metabolism and stress responses.

Propiedades

IUPAC Name |

3-(hydroxymethyl)-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-2-3-6(4-9)7(10)8-5/h2-3,9H,4H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVJDEIZGNBQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00603676 | |

| Record name | 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

374706-74-8 | |

| Record name | 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)

![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)

![[2-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1343057.png)